molecular formula C20H30BNO4 B13146131 Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate CAS No. 2304631-55-6

Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate

Cat. No.: B13146131
CAS No.: 2304631-55-6
M. Wt: 359.3 g/mol
InChI Key: HJUWVGGXQPIXLA-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with biological molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other compounds may not be suitable .

Properties

CAS No.

2304631-55-6

Molecular Formula

C20H30BNO4

Molecular Weight

359.3 g/mol

IUPAC Name

ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C20H30BNO4/c1-7-24-17(23)20(12-13-22(6)14-20)15-8-10-16(11-9-15)21-25-18(2,3)19(4,5)26-21/h8-11H,7,12-14H2,1-6H3

InChI Key

HJUWVGGXQPIXLA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCN(C3)C)C(=O)OCC

Origin of Product

United States

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